molecular formula C15H9Br2NO3 B3003550 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate CAS No. 391229-22-4

2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate

Cat. No. B3003550
CAS RN: 391229-22-4
M. Wt: 411.049
InChI Key: QUJSYURQPMZTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate is a compound that is likely to be of interest due to its bromine and cyano substituents, which may impart unique reactivity and electronic properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of aromatic rings. For instance, an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols with various substituents at the 4-position has been developed, starting from corresponding cyclohexanones . This method could potentially be adapted for the synthesis of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate by choosing appropriate starting materials and reagents to introduce the bromo and phenoxyacetate groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has been characterized using spectroscopic techniques and X-ray diffraction . These methods could be applied to determine the structure of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, with particular attention to the arrangement of the bromine and cyano groups, which could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated compounds is often influenced by the presence of electron-withdrawing groups such as cyano. The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, which shares some structural features with 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, has been synthesized and characterized, providing insights into potential reactivity patterns . The presence of bromine atoms could make the compound susceptible to nucleophilic substitution reactions, which could be utilized in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate can be inferred from related compounds. For example, the use of DFT calculations has provided insights into the electronic properties, such as molecular electrostatic potential and natural bond orbital analysis, for structurally related compounds . These computational methods could be used to predict the properties of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, including its reactivity and potential applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

1. Antimicrobial and Antitubercular Activities

2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has been explored for its potential in antimicrobial and antitubercular activities. A study by Vyas et al. (2009) synthesized compounds with structural similarities to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, which demonstrated significant antimicrobial properties. These compounds were tested for antitubercular activity, indicating potential applications in treating bacterial infections and tuberculosis (Vyas et al., 2009).

2. Radical Scavenging Properties

Investigations into Schiff bases related to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate have revealed radical scavenging properties. Kaştaş et al. (2017) studied two Schiff bases, including one structurally similar to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate, for their prototropy and radical scavenging activities. These properties suggest potential applications in the pharmaceutical industry or as additives in the food industry (Kaştaş et al., 2017).

3. Development of Diagnostic Tools

The compound has been used in the development of diagnostic tools like enzyme-linked immunosorbent assay (ELISA). Cao et al. (2005) developed an indirect competitive ELISA for the nitrile herbicide bromoxynil, using polyclonal antibodies raised against a hapten structurally related to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. This application demonstrates the compound's utility in environmental monitoring and analytical chemistry (Cao et al., 2005).

4. Liquid Crystalline Properties

2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate-related compounds have been studied for their liquid crystalline properties. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with structural similarities to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. These findings are relevant in the field of material science and engineering (Kong & Tang, 1998).

5. Water Treatment and Environmental Monitoring

Research by Zhai and Zhang (2011) into brominated disinfection byproducts (Br-DBPs) in water treatment processes involved compounds related to 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. Their work helps understand the formation and decomposition of Br-DBPs during chlorination, crucial for water treatment and environmental safety (Zhai & Zhang, 2011).

Safety and Hazards

The safety and hazards associated with 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate are not explicitly mentioned in the search results .

properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2NO3/c16-12-6-10(8-18)7-13(17)15(12)21-14(19)9-20-11-4-2-1-3-5-11/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJSYURQPMZTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.